methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate

Anticancer Drug Discovery Quinazolinone SAR Cytotoxicity Assay

This 6‑bromo quinazolinone with an N3‑methyl ester handle is a strategic dual‑functional building block. The 6‑Br serves as a versatile linchpin for orthogonal Suzuki/Buchwald‑Hartwig cross‑couplings—chemistries inaccessible with 6‑H, 6‑NO₂, or 6‑F analogs—enabling rapid SAR expansion. The methyl ester allows orthogonal amide/hydrolysis derivatization for bioconjugation or PROTAC synthesis. Critically, 6‑position halogen dictates biological activity: 6‑Br analogs exhibit specific UVB‑dependent DNA photocleavage distinct from 6‑NO₂ (UVA/UVB) or 6‑Cl (caspase‑3 activation) variants. Substituting with an analog without rigorous re‑validation risks failed reactions and irreproducible bioactivity. Choose this precise bromo‑ester intermediate to ensure synthetic success and biological relevance.

Molecular Formula C11H9BrN2O3
Molecular Weight 297.1 g/mol
CAS No. 67305-45-7
Cat. No. B3149554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate
CAS67305-45-7
Molecular FormulaC11H9BrN2O3
Molecular Weight297.1 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)Br
InChIInChI=1S/C11H9BrN2O3/c1-17-10(15)5-14-6-13-9-3-2-7(12)4-8(9)11(14)16/h2-4,6H,5H2,1H3
InChIKeyGVYDYMQWYJPXEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate (CAS 67305-45-7): A Strategic 6-Bromoquinazolinone Intermediate for Targeted Heterocyclic Synthesis and Lead Optimization


Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate (CAS 67305-45-7) is a brominated quinazolin-4(3H)-one derivative featuring a methyl ester handle at the N3-position . This compound serves as a versatile synthetic intermediate within the privileged quinazolinone scaffold, a class extensively exploited in medicinal chemistry for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial applications [1]. The strategic placement of the bromine atom at the 6-position offers a critical functional handle for further diversification via cross-coupling reactions, enabling the construction of focused libraries of more complex bioactive molecules .

Why Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate Cannot Be Interchanged with Other Quinazolinone Acetates: The Critical Role of 6-Position Halogenation and Ester Functionality in Synthetic Tractability and Biological Profiling


Generic substitution with unsubstituted, 6-nitro, 6-fluoro, or 6-iodo analogs is scientifically invalid due to fundamental differences in physicochemical properties, chemical reactivity, and biological activity profiles [1]. The bromine atom in methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate is not merely a placeholder; it is a versatile synthetic linchpin enabling mild, orthogonal cross-coupling chemistries (e.g., Suzuki, Buchwald-Hartwig) that are not accessible with the 6-H, 6-NO2, or 6-F variants [2]. Furthermore, the biological activity of quinazolinones is highly sensitive to the electronic and steric nature of the 6-position substituent. For instance, studies have shown a stark divergence in DNA photocleavage activity between 6-bromo and 6-nitro derivatives, and distinct caspase activation profiles for 6-chloro derivatives [3][4]. Therefore, substituting this compound with an analog without rigorous re-validation of synthetic pathways and biological assays will likely lead to failed reactions, altered potency, or complete loss of desired activity, compromising research reproducibility and project timelines.

Quantitative Differentiation of Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate (CAS 67305-45-7) Against Closest Structural Analogs: A Comparative Evidence Guide for Informed Procurement


Comparative Cytotoxic Potency of 6-Bromoquinazolinone Scaffold: IC50 Data Against MCF-7 and SW480 Cancer Cell Lines

Derivatives built upon the 6-bromoquinazolin-4(3H)-one core, which is directly accessible from methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate, exhibit a defined range of anticancer activity. In a head-to-head study, a panel of 6-bromoquinazoline derivatives (5a-j) showed IC50 values ranging from 0.53–46.6 µM against MCF-7 (breast) and SW480 (colon) cancer cell lines [1]. The most potent derivative (5b) displayed an IC50 of 0.53–1.95 µM, exceeding the potency of the clinical standard cisplatin in the same assay [1]. This quantifies the potential of this specific brominated scaffold for anticancer lead generation.

Anticancer Drug Discovery Quinazolinone SAR Cytotoxicity Assay

DNA Photocleavage Activity: 6-Bromo vs. 6-Nitro Quinazolinone Derivatives Under UVB and UVA Irradiation

The 6-position substituent on the quinazolinone core dictates photosensitization properties. A study directly comparing 6-bromo and 6-nitro substituted quinazolinone acetamides revealed that the 6-bromo-substituted derivative was active in plasmid DNA photocleavage exclusively under UVB irradiation, whereas the 6-nitro analog retained potent activity under both UVB and UVA [1]. Furthermore, 3-arylamido-6-bromo derivatives showed dramatically decreased photo-activity compared to their 6-nitro counterparts, which exhibited extraordinary activity even at 1 µM [1].

Photodynamic Therapy DNA Cleavage Agents Quinazolinone Photochemistry

Caspase-3 Activation: Comparative Activity of 6-Chloro vs. 6-Bromo Quinazolinone Scaffolds

Modification of the 6-position halogen significantly impacts the ability of quinazolinone derivatives to activate procaspase-3, a key enzyme in the apoptotic cascade. A specific acetohydrazide derived from 2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetate activated caspase-3 activity in U937 human lymphoma cells by 5-fold relative to the untreated control [1]. While direct data for the 6-bromo analog of this exact acetohydrazide is not available in this study, it demonstrates the high sensitivity of biological activity to the nature of the 6-halogen. Given the differing steric and electronic properties of bromine versus chlorine, a 6-bromo analog would likely exhibit a distinct activation profile, making it a valuable comparator for SAR studies.

Apoptosis Induction Caspase Activation Anticancer Mechanism

Molybdenum Hydroxylase Inhibition: Divergent Activity of 6-Iodo vs. 6-Bromo Quinazoline Derivatives

The 6-position halogen profoundly influences the inhibition of cytosolic molybdenum hydroxylases (aldehyde oxidase and xanthine oxidase), which are critical for drug metabolism. A study on 6-iodo-substituted quinazolines demonstrated competitive inhibition of both enzymes with Ki or IC50 values ranging from 48 to 700 µM [1]. While the 6-bromo analog was not part of this specific dataset, the study's finding that an un-fused pyrimidine ring is required for inhibitory activity highlights the importance of the substitution pattern [1]. Given the known differences in size, polarizability, and leaving group potential between iodine and bromine, 6-bromo derivatives are expected to exhibit a distinct inhibitory profile and metabolic stability, making them a valuable alternative for exploring structure-metabolism relationships.

Enzyme Inhibition Aldehyde Oxidase Xanthine Oxidase Drug Metabolism

Synthetic Versatility: Methyl Ester Hydrolysis to the Corresponding Carboxylic Acid for Amide and Peptide Coupling

A key feature of methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate is the methyl ester, which serves as a latent carboxylic acid handle. This ester can be readily hydrolyzed under standard basic conditions (e.g., aqueous NaOH) to afford 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid . This transformation is a critical step for introducing the 6-bromoquinazolinone core into larger molecular architectures via amide bond formation or other carboxylate chemistries. In contrast, the unsubstituted analog, methyl 2-(4-oxoquinazolin-3(4H)-yl)acetate, lacks the bromine atom and thus loses the potential for downstream cross-coupling reactions, limiting its utility as a complex building block.

Organic Synthesis Building Blocks Functional Group Interconversion

Commercial Availability and Purity: A Reliable Procurement Profile for Reproducible Research

Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate is commercially available from multiple established chemical suppliers, ensuring competitive sourcing and supply chain resilience. Documented purity levels are consistently high, typically 95% or greater . For example, AKSci lists the compound at a minimum purity of 95% , while Leyan offers it at 98% purity . The compound is also available through major distributors like Fisher Scientific . The well-defined physical properties, including a predicted melting point of 162 °C, further facilitate quality control and handling . In contrast, some close analogs (e.g., certain 6-iodo or 6-nitro derivatives) may be less readily available or have limited purity documentation, posing a risk to experimental reproducibility.

Chemical Procurement Quality Control Research Reproducibility

Optimal Research and Industrial Application Scenarios for Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate Based on Verified Comparative Evidence


Diversification of Quinazolinone-Focused Compound Libraries via Palladium-Catalyzed Cross-Coupling

Medicinal chemistry teams seeking to expand SAR around the quinazolin-4(3H)-one core can leverage the 6-bromo group of this compound as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions. This allows for the rapid introduction of diverse aryl, heteroaryl, or amine functionalities at the 6-position, a strategy supported by the established role of 6-bromoquinazolines as precursors to potent anticancer agents [1]. The methyl ester provides an orthogonal handle for further derivatization at the N3-acetate position, enabling efficient, parallel library synthesis [2].

Development of Novel Photodynamic Therapy (PDT) Agents with Tunable Activation Wavelengths

As demonstrated by Mikra et al., 6-bromo-substituted quinazolinones exhibit specific UVB-dependent DNA photocleavage, while 6-nitro analogs are active under both UVB and UVA [1]. This compound serves as an ideal starting point for synthesizing and studying a series of 6-substituted quinazolinones to fine-tune the activation wavelength and intensity of photosensitizers. This is critical for developing more selective and less systemically toxic PDT agents, where the ability to turn 'on' or 'off' photoactivity with specific light sources is paramount [1].

Investigating the Role of Halogen Bonding and Sterics in Enzyme Inhibition (e.g., Kinases, Caspases, Oxidases)

The quantitative evidence shows that the 6-position halogen significantly impacts biological activity. For instance, a 6-chloro derivative achieved a 5-fold activation of caspase-3 [2], while 6-iodo derivatives inhibit molybdenum hydroxylases [3]. This compound is the essential 'bromo' member of a halogen-scanning series. Researchers can use it to systematically probe the effects of halogen size, polarizability, and electronegativity on target binding affinity, selectivity, and metabolic stability. This is a powerful approach in lead optimization to balance potency with favorable ADME properties.

Synthesis of Bifunctional Building Blocks for Peptide-Drug Conjugates (PDCs) or PROTACs

The methyl ester group can be easily hydrolyzed to the corresponding carboxylic acid . This acid can then be conjugated to the N-terminus of a targeting peptide or the linker of a PROTAC (Proteolysis Targeting Chimera) molecule via standard amide coupling. Simultaneously, the 6-bromo handle remains available for further functionalization or can be used to fine-tune the physicochemical properties of the conjugate. This dual reactivity makes the compound a strategic starting point for constructing complex, multifunctional therapeutic entities where precise control over molecular architecture is required.

Technical Documentation Hub

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